![molecular formula C25H23N3O2 B2743663 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide CAS No. 898428-55-2](/img/structure/B2743663.png)
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide
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Overview
Description
“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one derivatives have been synthesized with the aim of developing potent analgesic, anti-inflammatory, and antimicrobial agents .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives involves the amidation of 2-aminobenzoic acid derivatives, followed by cyclization . The synthesized compounds were characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds was elucidated using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include amidation and cyclization . The reactivity of the functional groups in these compounds plays a significant role in their biological activity .Physical And Chemical Properties Analysis
The physicochemical properties of the synthesized compounds were determined and are given in the referenced research .Scientific Research Applications
Antioxidant Properties
This compound may contribute to the antioxidant properties of Maillard reaction intermediates. The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Derivatives of this compound could potentially be synthesized to enhance the antioxidant activity, which is crucial in food preservation and pharmaceuticals .
Anticonvulsant Activity
The structure of this compound suggests potential anticonvulsant properties. Derivatives of similar quinazoline compounds have been synthesized and evaluated for their efficacy in various models of experimental epilepsy. This indicates that the compound could be a candidate for the development of new antiepileptic drugs .
Neuroprotective Effects
Compounds with a quinazoline structure have been studied for their neuroprotective effects. They may act as antagonists to NMDA and cholecystokinin receptors, which are implicated in neurodegenerative diseases. This suggests that our compound could be researched for potential benefits in treating conditions like Alzheimer’s disease .
Safety And Hazards
Future Directions
The development of novel NSAIDs is still a major challenge due to the significant side effects associated with long-term clinical usage of NSAIDs . Therefore, the production of safer and more active NSAIDs is needed . The relationship between the functional group variation and the biological activity of the evaluated compounds were discussed, which could guide future research .
properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-18-26-23-15-6-5-14-22(23)25(30)28(18)21-13-8-12-20(17-21)27-24(29)16-7-11-19-9-3-2-4-10-19/h2-6,8-10,12-15,17H,7,11,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDHRMYLNCRINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide |
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